molecular formula C20H26N4OS B2840008 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-98-8

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2840008
CAS-Nummer: 851809-98-8
Molekulargewicht: 370.52
InChI-Schlüssel: WXHCAFHOXWTNAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound provided as a high-purity building block for research and development. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structure is further elaborated with key functional groups, including a piperidine moiety and a 4-isopropylphenyl system, which are commonly associated with target interaction in the central nervous system and other therapeutic areas. While the specific biological profile and mechanism of action for this compound require further experimental characterization, its structural attributes make it a valuable candidate for screening against a range of pharmacological targets, such as enzymes and receptors. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a probe for investigating structure-activity relationships (SAR). This product is intended for research purposes only and is not for human or veterinary therapeutic use. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Eigenschaften

IUPAC Name

2-methyl-5-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-13(2)15-7-9-16(10-8-15)17(23-11-5-4-6-12-23)18-19(25)24-20(26-18)21-14(3)22-24/h7-10,13,17,25H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHCAFHOXWTNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the cyclocondensation of amidoguanidines with appropriate thioamides under controlled conditions . Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These reactions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features lie in its substituents:

  • Piperidinyl group : Less polar than piperazinyl groups (e.g., in and ), which may reduce solubility but increase metabolic stability.
  • Methyl group at position 2 : Smaller than ethyl or methoxy substituents in analogs, possibly reducing steric hindrance in target binding.

Comparative Data Table

Compound Name Core Structure R1 (Aryl Group) R2 (N-Containing Group) Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Isopropylphenyl Piperidin-1-yl High lipophilicity; moderate steric bulk
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl 4-Ethylpiperazinyl Electron-withdrawing Cl enhances stability; piperazine improves solubility
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-ethoxy-3-methoxyphenyl 4-(3-Chlorophenyl)piperazinyl Methoxy/ethoxy groups increase polarity; dual aryl substituents enhance binding
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one Pyrazolyl-methoxyphenyl N/A Extended conjugation via pyrazole; keto group alters electronic properties

Key Findings from Analog Studies

Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., ) improve oxidative stability and may enhance binding to hydrophobic enzyme pockets .

Piperazine vs. Piperidine : Piperazinyl groups (e.g., ) increase solubility due to additional hydrogen-bonding sites, whereas piperidinyl groups (target compound) may confer better metabolic resistance .

Methoxy/Ethoxy Substitutions : These groups (e.g., ) enhance water solubility but may reduce blood-brain barrier penetration .

Antifungal Potential: Molecular docking studies on triazolo-thiadiazole analogs () suggest that similar compounds could inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme .

Q & A

Basic Research Questions

Q. How can the structural identity and purity of this compound be rigorously confirmed?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm connectivity and stereochemistry. Mass spectrometry (MS) ensures molecular weight accuracy. High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC quantifies purity (>95%). X-ray crystallography resolves absolute configuration if crystalline .
  • Example Data :

TechniqueKey Peaks/Features
¹H NMRδ 7.2–7.4 (aromatic H), δ 3.8–4.2 (piperidinyl H)
ESI-MS[M+H]⁺ m/z calculated: 450.2; observed: 450.1

Q. What are the critical factors for optimizing its multi-step synthesis?

  • Methodology : Prioritize reaction conditions:

  • Temperature : Maintain 60–80°C during cyclization to avoid side products .
  • Solvent : Use DMF or acetonitrile for polar intermediates; switch to chloroform for non-polar steps .
  • Catalysts : Triethylamine (TEA) for deprotonation; Pd/C for hydrogenation .
    • Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 hr) and improves yields by 15–20% .

Q. How does the compound interact with biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., 14-α-demethylase in fungi) or receptors (e.g., serotonin receptors). Validate via surface plasmon resonance (SPR) for binding affinity (KD values) .
  • Example Target :

Target ProteinPredicted Binding Affinity (kcal/mol)
5-HT2A receptor-9.2 ± 0.3 (docking score)

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology : Systematically modify substituents (e.g., isopropyl → trifluoromethyl) and evaluate bioactivity. Use QSAR models (e.g., CoMFA) to correlate electronic/steric effects with IC50 values .
  • Example SAR Table :

Substituent (R)IC50 (μM) against Target XLogP
Isopropyl0.45 ± 0.033.2
Trifluoromethyl0.28 ± 0.023.8

Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use Design of Experiments (DoE) to identify critical variables (e.g., pH, catalyst loading) .
  • Case Study : A 20% yield discrepancy in cyclization steps was traced to residual moisture; using molecular sieves improved consistency .

Q. What in vitro and in vivo models best evaluate its pharmacokinetics?

  • Methodology :

  • In vitro : Caco-2 cells for permeability; microsomal stability assays (t1/2 > 60 min preferred) .
  • In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolites via HR-MS .

Q. How to address low solubility in aqueous buffers for biological assays?

  • Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEG-PLGA) . Solubility parameters (Hansen solubility) guide solvent selection .

Methodological Challenges and Solutions

Q. Which electrophilic/nucleophilic reactions are feasible for functionalizing its core?

  • Reactivity Profile :

  • Electrophilic substitution : Bromination at thiazole C-5 (requires FeBr3 catalyst) .
  • Nucleophilic attack : Piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions .

Q. How to model its pharmacokinetic-pharmacodynamic (PK-PD) properties computationally?

  • Tools : Use GastroPlus® for absorption modeling; molecular dynamics (GROMACS) simulates membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.